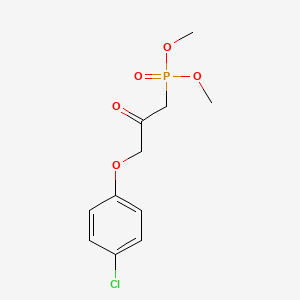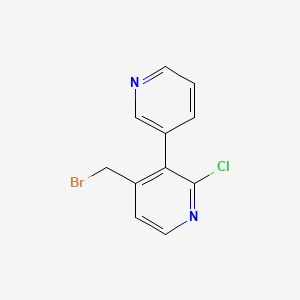
4-(Bromomethyl)-2-chloro-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-chloro-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science. The presence of bromomethyl and chloro substituents on the bipyridine core makes this compound particularly interesting for synthetic chemists due to its potential reactivity and functionalization capabilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-3,3’-bipyridine typically involves the bromination of a suitable bipyridine precursor. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-2-chloro-3,3’-bipyridine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-chloro-3,3’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(Azidomethyl)-2-chloro-3,3’-bipyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 4-(Phenylmethyl)-2-chloro-3,3’-bipyridine .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-chloro-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-chloro-3,3’-bipyridine involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The chloro substituent can also influence the compound’s reactivity and stability by affecting the electronic properties of the bipyridine core .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)-2-chloropyridine
- 4-(Bromomethyl)-3-chloropyridine
- 4-(Bromomethyl)-2,3’-bipyridine
Uniqueness
4-(Bromomethyl)-2-chloro-3,3’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents on the bipyridine core. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C11H8BrClN2 |
|---|---|
Peso molecular |
283.55 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-chloro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-6-8-3-5-15-11(13)10(8)9-2-1-4-14-7-9/h1-5,7H,6H2 |
Clave InChI |
XGSUXUCWWARMNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=CN=C2Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


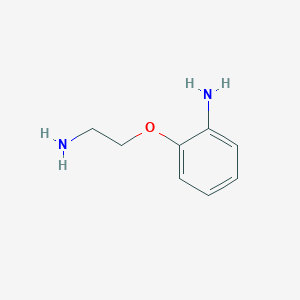
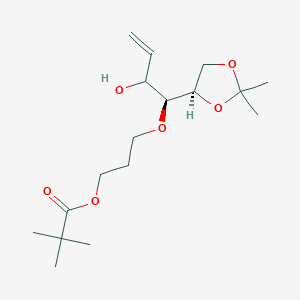
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)
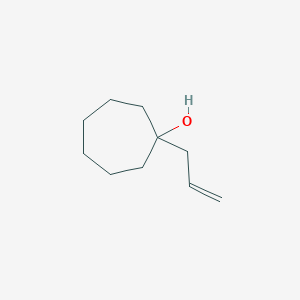
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
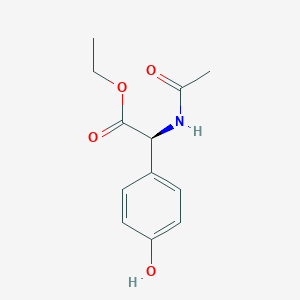
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
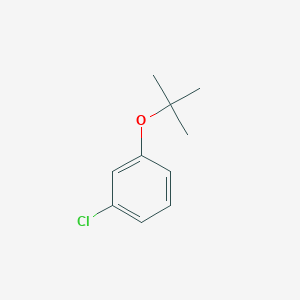
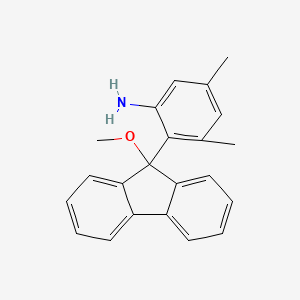
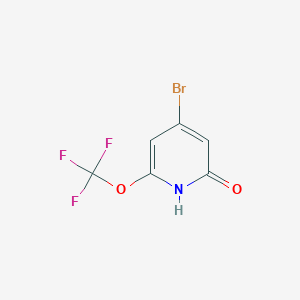

![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
